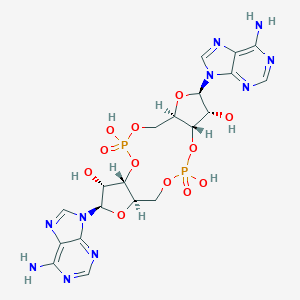

c-di-AMP

Description

Properties

IUPAC Name |

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXMFTWFFKBFIN-XPWFQUROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N10O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317771 | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54447-84-6 | |

| Record name | Cyclic-di-AMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic-di-AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic-di-AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLIC-DI-AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the c-di-AMP Signaling Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger that governs a wide array of physiological processes in many bacteria, particularly Gram-positive species. Its discovery has opened new avenues in understanding bacterial signaling networks and has identified it as a promising target for novel antimicrobial therapies. This guide provides a comprehensive technical overview of the this compound signaling pathway, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.

The Core Signaling Cascade: Synthesis and Degradation

The intracellular concentration of this compound is meticulously controlled by the coordinated action of two enzyme families: diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation.

Synthesis of this compound

Diadenylate cyclases catalyze the condensation of two ATP molecules to form this compound.[1] Bacteria can possess one or more DACs, each often responding to different cellular signals. The major classes of bacterial DACs include:

-

DisA: A DNA-integrity scanning protein that synthesizes this compound in response to DNA damage.[2]

-

CdaA (or DacA): The most widespread DAC, typically a membrane-anchored protein involved in cell wall homeostasis.[2]

-

CdaS: A sporulation-specific DAC found in Bacillus species.

Degradation of this compound

Phosphodiesterases hydrolyze the phosphodiester bonds of this compound, terminating the signal. The primary classes of this compound-specific PDEs are:

-

GdpP (also known as YybT): A DHH-DHHA1 domain-containing PDE.[2]

-

PgpH: An HD-domain containing PDE.[2]

These enzymes can degrade this compound to either linear 5'-pApA or directly to two molecules of AMP.

References

The Sentinel Within: A Technical Guide to the Discovery and Function of Cyclic di-AMP

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, playing a pivotal role in a multitude of cellular processes essential for bacterial viability and pathogenesis. Since its serendipitous discovery, research has unveiled its intricate signaling networks that govern fundamental aspects of bacterial life, from cell wall homeostasis and ion transport to DNA integrity and interaction with host immune systems. This technical guide provides an in-depth exploration of the discovery, synthesis, degradation, and multifaceted functions of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling pathways to facilitate further research and therapeutic development.

Discovery of a Novel Second Messenger

The existence of cyclic di-AMP was first revealed in 2008 during the structural analysis of the DNA integrity scanning protein (DisA) from Thermotoga maritima.[1] Researchers unexpectedly identified a co-purified small molecule which was determined to be a cyclic dinucleotide composed of two adenosine (B11128) monophosphates linked by 3'-5' phosphodiester bonds. This discovery added a new member to the growing family of bacterial second messengers, which includes well-known molecules like cyclic AMP (cAMP) and cyclic di-GMP (c-di-GMP).[2][3][4] Subsequent studies confirmed its presence and synthesis in a wide range of bacteria, particularly in Gram-positive species.[2][4]

The Enzymatic Machinery: Synthesis and Degradation of this compound

The intracellular concentration of this compound is meticulously regulated by the coordinated action of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound and phosphodiesterases (PDEs) that degrade it.[5][6] This dynamic turnover allows bacteria to rapidly respond to environmental and cellular cues.

Synthesis by Diadenylate Cyclases

Diadenylate cyclases catalyze the condensation of two ATP molecules to form this compound and two pyrophosphate molecules.[6][7] These enzymes are characterized by a conserved DAC domain. Bacteria can possess multiple DACs, each often responding to different signals. The three main types of DACs are:

-

DisA (DNA integrity scanning protein A): This protein scans DNA for damage and its cyclase activity is inhibited upon binding to damaged DNA, linking DNA integrity to this compound signaling.[8][9]

-

CdaA (Cyclic di-AMP synthase A): Often a membrane-associated protein, CdaA is a major contributor to the cellular pool of this compound and is crucial for cell wall homeostasis.[5][10]

-

CdaS (Cyclic di-AMP synthase S): This synthase is typically involved in sporulation-specific this compound production.[10]

Degradation by Phosphodiesterases

This compound phosphodiesterases hydrolyze the phosphodiester bonds of this compound, yielding either linear 5'-pApA or two molecules of AMP.[11][12] The primary PDEs involved in this compound degradation include:

-

GdpP (GGDEF domain protein possessing phosphodiesterase activity): A key PDE in many Gram-positive bacteria that hydrolyzes this compound to pApA.[13][14]

-

PgpH (Paralog of GdpP with a HD domain): Another important PDE that contributes to the degradation of this compound.[11]

Figure 1: Overview of cyclic di-AMP synthesis and degradation pathways.

Diverse Functions of Cyclic di-AMP in Bacteria

This compound acts as a central signaling hub, influencing a wide array of physiological processes. Its functions are mediated through binding to a variety of effector proteins and RNA riboswitches.[7][15]

Cell Wall Homeostasis

This compound is essential for maintaining the integrity of the bacterial cell wall.[13][14] Alterations in this compound levels can lead to defects in cell wall synthesis and increased susceptibility to cell wall-targeting antibiotics like β-lactams.[14] The diadenylate cyclase CdaA is a key player in this process.[10]

Potassium Ion Homeostasis

A primary and highly conserved role of this compound is the regulation of potassium (K+) uptake and efflux.[16][17] High intracellular K+ concentrations stimulate this compound synthesis. This compound then acts to reduce further K+ influx by directly binding to and inhibiting K+ transporter proteins (e.g., KtrA, KtrC) and by repressing the expression of transporter genes via riboswitches.[18][19]

Figure 2: Regulation of potassium homeostasis by cyclic di-AMP.

DNA Damage Response

The DisA diadenylate cyclase links DNA integrity to this compound signaling.[8][20] In the absence of DNA damage, DisA synthesizes this compound.[9] Upon encountering damaged DNA, DisA's cyclase activity is inhibited, leading to a decrease in this compound levels.[9][21] This drop in this compound can influence downstream processes such as sporulation and other stress responses.[8][21]

Interaction with the Host Immune System

Bacterially produced this compound that reaches the cytoplasm of host cells is recognized as a pathogen-associated molecular pattern (PAMP).[3] It directly binds to the host protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby activating the innate immune response.[2]

Figure 3: The STING pathway for host immune recognition of this compound.

Regulation via Riboswitches

This compound can directly regulate gene expression by binding to specific RNA structures called riboswitches, located in the 5' untranslated region of certain mRNAs.[22][23][24] The binding of this compound to the ydaO-type riboswitch induces a conformational change in the RNA, typically leading to premature transcription termination, thereby acting as a genetic "off" switch.[22][25] This mechanism is a key feature of this compound-mediated control of potassium transporter gene expression.[19][26]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound signaling.

| Parameter | Organism | Value | Reference |

| Intracellular Concentration | Bacillus subtilis | 1.7 - 5.1 µM | [18] |

| Mycoplasma pneumoniae | 0.49 - 0.96 µM | [18] | |

| Synechococcus elongatus | 18.8 µM | [18] | |

| Bacillus anthracis (wild-type) | ~1.5 µM | [27] | |

| Bacillus anthracis (ΔgdpP ΔpgpH) | ~5.7 µM | [27] | |

| Binding Affinity (Kd) | |||

| This compound to DarB (Bacillus subtilis) | Bacillus subtilis | 27.0 ± 1.98 nM | [28] |

| This compound to LmPC (Listeria monocytogenes) | Listeria monocytogenes | 8 ± 0.2 µM | [4] |

| Inhibition Constant (Ki) | |||

| This compound for LmPC (Listeria monocytogenes) | Listeria monocytogenes | ~3 µM | [4] |

Table 1: Quantitative Parameters of this compound Signaling

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

Extraction and Quantification of this compound by LC-MS/MS

This protocol is adapted for the extraction and quantification of this compound from bacterial cells.

Figure 4: Workflow for this compound extraction and LC-MS/MS quantification.

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction buffer: 40% methanol, 40% acetonitrile, 20% H₂O, stored at -20°C

-

LC-MS grade water

-

Centrifuge

-

Vacuum concentrator (e.g., SpeedVac)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Grow bacterial cells to the desired growth phase.

-

Harvest a defined volume of culture by centrifugation at 4°C.

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a specific volume of ice-cold extraction buffer.

-

Incubate on ice for 30 minutes to ensure cell lysis and nucleotide extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Resuspend the dried extract in a defined volume of LC-MS grade water.

-

Analyze the sample using a validated LC-MS/MS method for this compound quantification.[8][10][29] A standard curve with known concentrations of this compound must be run in parallel for accurate quantification.

Diadenylate Cyclase Activity Assay by HPLC

This assay measures the in vitro activity of a purified diadenylate cyclase.

Materials:

-

Purified diadenylate cyclase (e.g., DisA)

-

Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

ATP solution

-

EDTA solution (to stop the reaction)

-

High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer and a defined concentration of ATP.

-

Initiate the reaction by adding the purified diadenylate cyclase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course.

-

Stop the reaction at different time points by adding EDTA to chelate the Mg²⁺ ions.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Monitor the separation of ATP and this compound by UV absorbance at 254 nm.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.[6][22]

This compound Phosphodiesterase Activity Assay by HPLC

This assay measures the in vitro activity of a purified this compound phosphodiesterase.

Materials:

-

Purified phosphodiesterase (e.g., GdpP)

-

Assay buffer: e.g., 50 mM Tris-HCl pH 8.0, 10 mM MnCl₂

-

This compound solution

-

Reaction stop solution (e.g., heat inactivation)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube containing assay buffer and a defined concentration of this compound.

-

Initiate the reaction by adding the purified phosphodiesterase.

-

Incubate the reaction at the optimal temperature for the enzyme for a specific time course.

-

Stop the reaction at different time points, for example, by heating the samples at 95°C for 5 minutes.

-

Centrifuge the samples to pellet the denatured enzyme.

-

Inject the supernatant onto the HPLC system.

-

Monitor the decrease in the this compound peak and the appearance of the pApA and/or AMP peaks.

-

Quantify the amount of this compound degraded over time.[11]

Filter Binding Assay for this compound-Protein Interaction

This method provides a straightforward way to assess the binding of a protein to radiolabeled this compound. While the referenced protocol is for c-di-GMP, the principles are directly applicable.[3][20][30]

Figure 5: Workflow for a filter binding assay.

Materials:

-

Purified protein of interest

-

Radiolabeled this compound (e.g., [³²P]-c-di-AMP)

-

Binding buffer: e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Nitrocellulose membrane

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Synthesize radiolabeled this compound in vitro using a diadenylate cyclase and [α-³²P]-ATP.

-

Set up a series of binding reactions with a constant concentration of radiolabeled this compound and increasing concentrations of the purified protein in binding buffer.

-

Incubate the reactions at room temperature to allow binding to reach equilibrium.

-

Apply each reaction mixture to a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes will bind to the membrane, while unbound nucleotides will pass through.

-

Wash the membranes with ice-cold binding buffer to remove any non-specifically bound radiolabeled this compound.

-

Measure the radioactivity retained on each filter using a scintillation counter.

-

Plot the amount of bound this compound as a function of the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the real-time kinetics of this compound binding to a protein.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Purified protein to be immobilized (ligand)

-

This compound solution of varying concentrations (analyte)

-

Running buffer appropriate for the interaction

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the purified protein onto the sensor chip surface using standard amine coupling chemistry.

-

Inject a series of this compound solutions at different concentrations over the immobilized protein surface and a reference surface.

-

Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to the protein.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound.

-

Regenerate the sensor chip surface to remove all bound this compound before the next injection.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[14][31]

Conclusion and Future Directions

The discovery of cyclic di-AMP has fundamentally advanced our understanding of bacterial signaling and physiology. Its essential roles in a wide range of cellular processes make the this compound signaling pathway an attractive target for the development of novel antibacterial agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this vital second messenger. Future research will likely focus on identifying new this compound effector proteins, elucidating the upstream signals that modulate DAC and PDE activity, and exploring the potential of targeting this pathway for therapeutic intervention. The continued investigation of this compound promises to uncover new facets of bacterial life and offer innovative strategies to combat infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-protocol.org [bio-protocol.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intracellular this compound quantification. [bio-protocol.org]

- 11. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]

- 12. Identification and characterization of phosphodiesterases that specifically degrade 3′3′-cyclic GMP-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Filter binding assay - Wikipedia [en.wikipedia.org]

- 22. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. journals.asm.org [journals.asm.org]

- 25. rsc.org [rsc.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 30. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to Cyclic di-AMP Synthesis and Degradation Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in bacteria, playing a pivotal role in a myriad of cellular processes. This ubiquitous signaling molecule is integral to the regulation of cell wall homeostasis, potassium transport, DNA repair, and virulence in a wide range of bacterial species, including many significant human pathogens.[1][2][3][4] The tight control of intracellular this compound levels is critical, as both its deficiency and its excessive accumulation can be detrimental to bacterial viability.[5][6] This delicate balance is maintained by the coordinated action of two enzyme families: diadenylate cyclases (DACs), which synthesize this compound, and phosphodiesterases (PDEs), which degrade it.[3][4] The essentiality of the this compound signaling pathway in many pathogenic bacteria, coupled with its absence in humans, makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents.[7][8]

This technical guide provides a comprehensive overview of the core enzymes involved in this compound synthesis and degradation. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on the biochemical properties, regulatory mechanisms, and experimental methodologies used to study these critical enzymes.

This compound Synthesis: Diadenylate Cyclases (DACs)

Diadenylate cyclases are the sole producers of this compound in bacteria. These enzymes catalyze the condensation of two ATP molecules to form this compound and two molecules of pyrophosphate.[9] Based on their domain architecture and regulatory mechanisms, DACs are broadly classified into three main families: DisA, CdaA, and CdaS.[3]

Classes of Diadenylate Cyclases

-

DisA (DNA integrity scanning protein A): The first identified DAC, DisA, is a multi-domain protein containing an N-terminal DAC domain and a C-terminal helix-hairpin-helix (HhH) DNA-binding domain.[10] DisA is known to scan DNA for damage and its cyclase activity is reportedly inhibited upon binding to DNA recombination intermediates, thus linking DNA integrity to this compound signaling.[11]

-

CdaA (Cyclic di-AMP synthase A): CdaA is a membrane-anchored DAC characterized by the presence of an N-terminal transmembrane domain and a C-terminal cytoplasmic DAC domain.[12] This class of DACs is widely distributed among Firmicutes and is often essential for bacterial growth. The activity of CdaA is subject to regulation by protein-protein interactions.

-

CdaS (Cyclic di-AMP synthase for sporulation): CdaS is a cytoplasmic DAC that is primarily found in spore-forming bacteria. It is characterized by an N-terminal domain of unknown function (DUF4163) followed by the catalytic DAC domain. As its name suggests, CdaS plays a role in regulating sporulation.

Quantitative Data for Diadenylate Cyclases

The following table summarizes the available kinetic parameters for representative diadenylate cyclases. This data is crucial for comparative studies and for the design of enzyme inhibitors.

| Enzyme | Organism | Class | Km (µM) | kcat (s-1) | Reference(s) |

| CdaA | Bacillus subtilis | CdaA | 230 ± 40 (ATP) | 0.043 ± 0.002 | [Gundlach et al., 2017] |

| DisA | Thermotoga maritima | DisA | 140 ± 20 (ATP) | 0.12 ± 0.01 | [Witte et al., 2008] |

| CdaS | Bacillus subtilis | CdaS | 180 ± 30 (ATP) | 0.025 ± 0.003 | [Mehne et al., 2014] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, metal ion cofactor). The data presented here are for comparative purposes.

This compound Degradation: Phosphodiesterases (PDEs)

The degradation of this compound is carried out by specific phosphodiesterases, which hydrolyze the cyclic dinucleotide into the linear molecule 5'-phosphoadenylyl-adenosine (pApA) or directly into two molecules of AMP.[3] Maintaining appropriate PDE activity is as critical as regulating DAC activity to ensure cellular homeostasis. Three main families of this compound-specific PDEs have been identified: GdpP, PgpH, and Pde2.

Classes of this compound Phosphodiesterases

-

GdpP: GdpP is a membrane-associated PDE that contains a DHH/DHHA1 domain responsible for the phosphodiesterase activity. It hydrolyzes this compound to pApA. The activity of some GdpP homologues has been shown to be inhibited by the stringent response alarmone (p)ppGpp.[11]

-

PgpH: PgpH is another membrane-bound PDE that utilizes an HD domain for catalysis, also producing pApA from this compound. Similar to GdpP, its activity can be allosterically regulated.

-

Pde2: Pde2 is a cytoplasmic PDE containing a DHH/DHHA1 domain. Unlike GdpP and PgpH, some Pde2 enzymes can further hydrolyze pApA into two molecules of AMP.[4]

Quantitative Data for this compound Phosphodiesterases

The following table summarizes the available kinetic parameters for representative this compound phosphodiesterases.

| Enzyme | Organism | Class | Km (µM) | kcat (s-1) | Reference(s) |

| GdpP | Staphylococcus aureus | GdpP | 4.5 ± 0.8 (this compound) | 0.11 ± 0.01 | [Corrigan et al., 2011] |

| PgpH | Listeria monocytogenes | PgpH | 1.2 ± 0.3 (this compound) | 0.08 ± 0.01 | [Huynh et al., 2015] |

| Pde2 | Streptococcus pneumoniae | Pde2 | 25 ± 5 (this compound) | 0.05 ± 0.005 | [Bai et al., 2013] |

Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here are for comparative purposes.

Inhibitors of this compound Synthesis and Degradation

The development of specific inhibitors for DACs and PDEs is a promising avenue for novel antimicrobial therapies. The following table lists some known inhibitors and their reported IC50 values.

| Enzyme Target | Inhibitor | IC50 (µM) | Reference(s) |

| GdpP (S. aureus) | (p)ppGpp | ~130 (Ki) | [Corrigan et al., 2015] |

| Pde2 (S. aureus) | ppGpp | 139 ± 5.6 | [Bowman et al., 2016] |

| Diadenylate Cyclases | Suramin | ~5-20 | [Based on general cyclase inhibition] |

Note: The field of specific small molecule inhibitors for this compound metabolizing enzymes is still developing. The values presented are from initial studies and may vary.

Signaling Pathways and Regulatory Mechanisms

The synthesis and degradation of this compound are tightly regulated in response to various environmental and cellular cues. These regulatory networks involve protein-protein interactions, allosteric regulation by small molecules, and transcriptional control.

Upstream Regulation of DAC and PDE Activity

The activity of diadenylate cyclases and phosphodiesterases is modulated by a variety of signals. For instance, the nitrogen source available to the cell can influence the rate of this compound synthesis.[13] The stringent response, a bacterial stress response to nutrient limitation, also intersects with this compound signaling through the inhibition of PDE activity by (p)ppGpp.[11]

Caption: Upstream regulation of this compound metabolism.

Downstream Effectors of this compound

Once synthesized, this compound exerts its regulatory effects by binding to a diverse range of downstream effector molecules, including proteins and RNA riboswitches.

-

Protein Receptors: this compound binds to specific protein receptors, often leading to allosteric regulation of their activity. Notable examples include the potassium transporter-associated protein KtrA, the PII-like signal transduction protein PstA, and the stringent response regulator DarB.[8][12][14] The binding of this compound to these proteins modulates ion transport and metabolic pathways.

-

Riboswitches: this compound can also directly bind to RNA regulatory elements known as riboswitches, typically located in the 5' untranslated region of mRNAs. The ydaO/kimA riboswitch, for instance, binds this compound and regulates the expression of genes involved in potassium uptake and other cellular processes.[1][13][15]

Caption: Downstream effectors of this compound signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound synthesis and degradation enzymes.

Diadenylate Cyclase Activity Assay (HPLC-based)

This protocol describes the measurement of DAC activity by quantifying the formation of this compound from ATP using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified DAC enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (10 mM)

-

This compound standard

-

Quenching solution (e.g., 0.5 M EDTA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer)

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Reaction buffer (to final 1x concentration)

-

ATP (to final concentration of 1 mM)

-

Purified DAC enzyme (e.g., 1-5 µM)

-

Nuclease-free water to the final volume.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Incubate for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a defined volume of the filtered sample onto the HPLC system.

-

Separate the nucleotides using a suitable gradient program.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

Caption: Workflow for HPLC-based DAC activity assay.

This compound Phosphodiesterase Activity Assay (TLC-based)

This protocol describes a method to measure PDE activity by monitoring the degradation of radiolabeled this compound using Thin-Layer Chromatography (TLC).[5][7][16]

Materials:

-

Purified PDE enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MnCl₂)

-

[α-³²P]this compound

-

Unlabeled this compound (for cold competition)

-

TLC plate (e.g., cellulose (B213188) PEI-F)

-

Developing solvent (e.g., 1.5 M KH₂PO₄, pH 3.5)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Reaction buffer (to final 1x concentration)

-

[α-³²P]this compound (trace amount)

-

Unlabeled this compound (e.g., 10 µM)

-

Purified PDE enzyme (e.g., 0.1-1 µM)

-

Nuclease-free water to the final volume.

-

-

Initiate the reaction by transferring the tubes to a 37°C water bath.

-

Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding an equal volume of 0.5 M EDTA.

-

Spot a small volume (e.g., 1-2 µL) of each time point onto the TLC plate.

-

Allow the spots to dry completely.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Visualize the radioactive spots using a phosphorimager.

-

Quantify the disappearance of the this compound spot and the appearance of the pApA or AMP spots over time.

Caption: Workflow for TLC-based PDE activity assay.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines the extraction and quantification of this compound from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[17][18][19][20][21]

Materials:

-

Bacterial cell culture

-

Quenching/Extraction solution (e.g., 60% methanol, -20°C)

-

Internal standard (e.g., ¹³C₁₀,¹⁵N₅-c-di-AMP)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

C18 reverse-phase column

Procedure:

-

Rapidly harvest bacterial cells from a culture by centrifugation at 4°C.

-

Immediately resuspend the cell pellet in ice-cold quenching/extraction solution containing the internal standard.

-

Lyse the cells by bead beating or sonication on ice.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under vacuum.

-

Resuspend the dried extract in a small volume of mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate this compound from other cellular components using a suitable LC gradient.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transition of this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample based on the ratio of the peak areas of the analyte and the internal standard.

Caption: Workflow for intracellular this compound quantification.

Identification of this compound Binding Proteins using Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput method for identifying protein-ligand interactions.[18][22][23][24][25] This protocol describes its application for discovering novel this compound binding proteins.

Materials:

-

Radiolabeled [α-³²P]this compound

-

Protein library (e.g., purified proteins or cell lysates overexpressing individual proteins)

-

Nitrocellulose membrane

-

Phosphorimager

Procedure:

-

Mix a small amount of radiolabeled this compound with an individual protein sample or cell lysate in a microtiter plate.

-

Incubate at room temperature for 15-30 minutes to allow binding to reach equilibrium.

-

Spot a small volume (e.g., 1-2 µL) of the mixture onto a dry nitrocellulose membrane.

-

Allow the spots to dry completely.

-

Expose the membrane to a phosphor screen.

-

Visualize the radioactive spots using a phosphorimager.

-

Analyze the distribution of radioactivity. Free ligand will diffuse radially, creating a larger, fainter spot. Ligand bound to protein will be retained at the center, resulting in a smaller, more intense spot.

-

Calculate the "binding ratio" (intensity of the central spot / total spot intensity) to identify potential binders.

Caption: Workflow for DRaCALA.

Conclusion and Future Directions

The enzymes responsible for the synthesis and degradation of this compound are central to a critical signaling network that governs fundamental aspects of bacterial physiology. The essential nature of this pathway in many pathogenic bacteria makes these enzymes prime targets for the development of novel antimicrobial drugs. This technical guide has provided a detailed overview of the current knowledge of diadenylate cyclases and this compound phosphodiesterases, including their classification, kinetic properties, and regulatory mechanisms. The provided experimental protocols offer a starting point for researchers aiming to further investigate this fascinating signaling system.

Future research in this field will likely focus on several key areas:

-

Discovery of Novel Inhibitors: High-throughput screening campaigns are needed to identify potent and specific small molecule inhibitors of DACs and PDEs.

-

Elucidation of Regulatory Mechanisms: A deeper understanding of the upstream signals and the precise molecular mechanisms that control the activity of these enzymes is crucial.

-

Characterization of Downstream Effectors: Identifying and characterizing the full complement of this compound binding proteins and RNA riboswitches in different bacterial species will provide a more complete picture of the physiological roles of this second messenger.

-

Structural Biology: High-resolution crystal structures of DACs and PDEs in complex with substrates, products, and inhibitors will be invaluable for structure-based drug design.

Continued research into the intricacies of the this compound signaling pathway holds great promise for advancing our understanding of bacterial physiology and for the development of new strategies to combat infectious diseases.

References

- 1. High-throughput interaction screens illuminate the role of this compound in cyanobacterial nighttime survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening for Compounds that Modulate the Cellular c-di-GMP Level in Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. High-throughput interaction screens illuminate the role of this compound in cyanobacterial nighttime survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adaptive Evolution of Thermotoga maritima Reveals Plasticity of the ABC Transporter Network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacillus subtilis chorismate mutase is partially diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Unique Roles for Streptococcus pneumoniae Phosphodiesterase 2 in Cyclic di-AMP Catabolism and Macrophage Responses [frontiersin.org]

- 12. uniprot.org [uniprot.org]

- 13. High throughput screening technologies for direct cyclic AMP measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mutations in the gdpP gene are a clinically relevant mechanism for β-lactam resistance in meticillin-resistant Staphylococcus aureus lacking mec determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. The Listeria monocytogenes hemolysin has an acidic pH optimum to compartmentalize activity and prevent damage to infected host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IC50 - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. Loss of GdpP Function in Staphylococcus aureus Leads to β-Lactam Tolerance and Enhanced Evolution of β-Lactam Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Diversity and Versatility of the Thermotoga maritima Sugar Kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Unique Roles for Streptococcus pneumoniae Phosphodiesterase 2 in Cyclic di-AMP Catabolism and Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Prokaryotic Signaling: An In-depth Technical Guide to Cyclic di-AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many prokaryotes, playing a pivotal role in a wide array of cellular processes.[1][2] Since its discovery, research has unveiled its significance in regulating fundamental aspects of bacterial life, from maintaining cell wall integrity and ion homeostasis to influencing virulence and antibiotic resistance.[1][3] This technical guide provides a comprehensive overview of the core aspects of this compound signaling, offering detailed data, experimental protocols, and visual representations of its intricate pathways to aid researchers and professionals in the field of drug development.

The this compound Signaling Network: Synthesis, Degradation, and Effectors

The intracellular concentration of this compound is meticulously controlled by the coordinated action of two types of enzymes: diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation.[2][4]

Synthesis of this compound: Diadenylate cyclases catalyze the condensation of two ATP molecules to form this compound.[5][6] Bacteria can possess multiple DACs, each often responding to different cellular signals. For instance, Bacillus subtilis encodes three DACs: DisA, CdaA, and CdaS.[7][8] DisA is involved in monitoring DNA integrity, while CdaA is crucial for cell wall homeostasis, and CdaS plays a role in sporulation.[7][9][10]

Degradation of this compound: Phosphodiesterases hydrolyze this compound into the linear molecule 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[1][6] Similar to DACs, bacteria can have multiple PDEs. In B. subtilis, GdpP and PgpH are the two main PDEs responsible for this compound degradation.[11][12]

Effector Molecules: The cellular effects of this compound are mediated through its binding to a diverse range of effector molecules, including proteins and riboswitches.[1][2] These effectors, upon binding to this compound, modulate various downstream processes. Notable effectors include potassium transporters and their regulatory components, transcription factors, and enzymes involved in central metabolism.[4][13]

Quantitative Data in this compound Signaling

Understanding the quantitative aspects of this compound signaling is crucial for building accurate models and for designing targeted therapeutic interventions. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of this compound for Effector Proteins and Riboswitches

| Effector Protein/Riboswitch | Organism | Method | Dissociation Constant (Kd) | Reference |

| KhtT | Bacillus subtilis | ITC | ~130 nM | [4] |

| KtrASA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 nM | [11] |

| KtrASA RCK_C domain | Staphylococcus aureus | DRaCALA | 369.0 ± 44.4 nM | [11] |

| KdpD(USP) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 µM | [14] |

| LmPC | Listeria monocytogenes | Binding studies | 8 ± 0.2 μM | [15] |

| ydaO riboswitch | Bacillus subtilis | In-line probing | ≤ 100 pM | [7] |

| ydaO riboswitch | Thermoanaerobacter pseudethanolicus | ITC | 41.7 ± 16.7 nM (in 20 mM Mg2+) | [1] |

| ydaO riboswitch | Thermoanaerobacter pseudethanolicus | ITC | 7.4 ± 2.2 nM (in 5 mM Mg2+) | [1] |

Table 2: Kinetic Parameters of this compound Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km | kcat | Reference |

| RocR (PDE) | Pseudomonas aeruginosa | c-di-GMP | 3.3 ± 0.3 µM | - | [16] |

| AtaC (PDE) | Streptomyces venezuelae | This compound | - | 0.2 s-1 | [17] |

| AtaC (PDE) | Streptomyces venezuelae | 5'-pApA | - | 2.1 s-1 | [17] |

| Adenylyl Cyclase | Euglena gracilis | Mg-ATP | 0.33-0.43 mM | - | [18] |

Table 3: Intracellular Concentrations of this compound

| Organism | Condition | Concentration | Reference |

| Bacillus subtilis | - | ~2 µM | [2] |

| Bacillus subtilis | Upon hyperosmotic challenge | Rises from 300 mM to 600-700 mM (K+) | [4] |

| Bacillus subtilis | Minimal medium with glutamate | Higher than with glutamine | [5] |

| Staphylococcus aureus | - | 2.1 µM | [1] |

| Streptococcus gallolyticus ΔgdpP mutant | - | 1.5-fold higher than wild type | [19] |

Key Experimental Protocols

Accurate and reproducible experimental methods are the bedrock of scientific advancement. This section provides detailed protocols for key experiments in the study of this compound signaling.

Protocol 1: Identification of this compound-Binding Proteins Using a Biotinylated this compound Pull-Down Assay

This protocol describes a method to identify proteins that bind to this compound from a bacterial cell lysate using biotinylated this compound and streptavidin-coated magnetic beads.[20][21][22]

Materials:

-

Bacterial cells of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, protease inhibitor cocktail)

-

Biotinylated this compound (e.g., 2'-AHC-biotinylated this compound)

-

Streptavidin-coated magnetic beads

-

Wash Buffer (e.g., Lysis Buffer with 0.1% Tween-20)

-

Elution Buffer (e.g., Wash Buffer containing 5 mM biotin)

-

SDS-PAGE gels and reagents

-

Mass spectrometer for protein identification

Procedure:

-

Cell Lysate Preparation:

-

Grow bacterial cells to the desired optical density and harvest by centrifugation.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to obtain the cytoplasmic protein extract.

-

Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).

-

-

Coupling of Biotinylated this compound to Beads:

-

Wash the streptavidin magnetic beads with Wash Buffer according to the manufacturer's instructions.

-

Incubate the beads with a solution of biotinylated this compound (e.g., 2.4 µM) in Wash Buffer for 30 minutes at room temperature with gentle rotation.

-

Wash the beads three times with Wash Buffer to remove unbound biotinylated this compound.

-

-

Pull-Down of this compound-Binding Proteins:

-

Incubate the this compound-coupled beads with the prepared cell lysate (e.g., 1.2 mg of total protein) for 30 minutes at room temperature with gentle rotation.

-

As a negative control, incubate an equal amount of lysate with uncoupled streptavidin beads.

-

-

Washing and Elution:

-

Separate the beads from the lysate using a magnetic stand.

-

Wash the beads four times with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by incubating the beads with Elution Buffer for 15 minutes at room temperature.

-

-

Analysis of Bound Proteins:

-

Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

-

Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the negative control.

-

Identify the proteins by mass spectrometry.

-

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound from bacterial cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][23][24]

Materials:

-

Bacterial cell culture

-

Extraction Buffer (e.g., acetonitrile/methanol/water 40:40:20, v/v/v)

-

This compound standard

-

LC-MS/MS system equipped with a reverse-phase column (e.g., C18)

Procedure:

-

Sample Collection and Extraction:

-

Harvest a defined volume of bacterial culture by rapid filtration or centrifugation.

-

Immediately quench metabolic activity by resuspending the cell pellet in ice-cold Extraction Buffer.

-

Lyse the cells by bead beating or sonication.

-

Incubate the samples at 95°C for 10 minutes to denature proteins.

-

Centrifuge the samples to pellet cell debris and collect the supernatant.

-

Dry the supernatant using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., LC-MS grade water).

-

Prepare a standard curve using known concentrations of the this compound standard.

-

Inject the samples and standards onto the LC-MS/MS system.

-

Separate this compound from other cellular components using a suitable gradient on a reverse-phase column.

-

Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transition of this compound.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

-

Normalize the this compound concentration to a measure of cell mass, such as total protein content or optical density of the original culture.

-

Protocol 3: Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput method for detecting protein-ligand interactions directly in cell lysates, avoiding the need for protein purification.[6][25][26][27]

Materials:

-

Bacterial expression library (e.g., ASKA library for E. coli)

-

Radiolabeled ligand (e.g., 32P-c-di-AMP)

-

Nitrocellulose membrane

-

96-well plates

-

Phosphorimager or X-ray film

Procedure:

-

Expression of Proteins in 96-Well Format:

-

Inoculate strains from the bacterial expression library into 96-well deep-well plates containing appropriate growth medium and antibiotic.

-

Induce protein expression according to the library's protocol (e.g., with IPTG).

-

Harvest the cells by centrifugation and lyse them directly in the 96-well plates (e.g., by freeze-thaw cycles).

-

-

Binding Reaction:

-

To each well containing the cell lysate, add the radiolabeled ligand (e.g., 32P-c-di-AMP) to a final concentration typically below the expected Kd.

-

Incubate the plates to allow binding to reach equilibrium.

-

-

Spotting and Detection:

-

Spot a small volume (e.g., 2 µL) from each well onto a dry nitrocellulose membrane.

-

Allow the spots to dry completely.

-

Expose the membrane to a phosphorimager screen or X-ray film.

-

-

Data Analysis:

-

Analyze the resulting image. A protein-ligand interaction is indicated by the retention of the radiolabeled ligand at the center of the spot, resulting in a dark spot. Unbound ligand will diffuse outwards with the solvent front.

-

Quantify the fraction of bound ligand for each spot. Hits are identified as lysates that show a significantly higher fraction of bound ligand compared to a negative control (e.g., lysate from a strain with an empty vector).

-

Visualizing the this compound World: Signaling Pathways and Workflows

Diagrams are powerful tools for understanding complex biological systems. The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound signaling.

Caption: Overview of the this compound signaling pathway.

Caption: Workflow for identifying this compound binding proteins.

Caption: Role of this compound in potassium homeostasis.

Conclusion and Future Directions

The study of this compound signaling in prokaryotes is a rapidly evolving field with significant implications for both fundamental microbiology and the development of novel antimicrobial strategies. The essentiality of this compound in many pathogenic bacteria makes its metabolic and signaling pathways attractive targets for new drugs.[1][2] Future research will likely focus on elucidating the full repertoire of this compound effectors in different species, understanding the complex regulatory networks that control this compound levels, and exploring the potential for crosstalk with other second messenger signaling pathways. The data and protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential second messenger.

References

- 1. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclithis compound signalling in lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional analysis of the sporulation-specific diadenylate cyclase CdaS in Bacillus thuringiensis | Semantic Scholar [semanticscholar.org]

- 4. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]

- 7. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Control of the Diadenylate Cyclase CdaS in Bacillus subtilis: AN AUTOINHIBITORY DOMAIN LIMITS CYCLIC DI-AMP PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Functional analysis of the sporulation-specific diadenylate cyclase CdaS in Bacillus thuringiensis [frontiersin.org]

- 11. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic and thermodynamic characterization of adenylyl cyclase from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

- 21. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Intracellular this compound quantification. [bio-protocol.org]

- 24. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 25. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]

The Core Mechanism of Action of Cyclic di-AMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a pivotal role in a wide array of physiological processes. Its essentiality for the viability of many pathogenic bacteria has positioned the this compound signaling network as a promising target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its synthesis, degradation, and the downstream signaling pathways it governs.

This compound Metabolism: A Tightly Regulated Balance

The intracellular concentration of this compound is meticulously controlled by the coordinated activities of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound, and phosphodiesterases (PDEs) that degrade it.

Synthesis of this compound by Diadenylate Cyclases (DACs)

This compound is synthesized from two molecules of ATP by diadenylate cyclases, enzymes that possess a conserved DAC domain.[1] Bacteria can encode multiple DACs, each often responding to different cellular signals and contributing to distinct pools of this compound. The major classes of DACs include:

-

DisA: These proteins often contain a DNA-binding domain and are implicated in DNA damage surveillance and repair, linking chromosome integrity to this compound signaling.[2]

-

CdaA (or DacA): This is the most prevalent type of DAC and is often essential for bacterial growth.[2] CdaA is typically involved in processes related to cell wall homeostasis.[2]

-

CdaS: This class of DAC is primarily associated with sporulation in certain bacteria like Bacillus subtilis.

The synthesis reaction catalyzed by DACs is as follows:

2 ATP → this compound + 2 PPi

Degradation of this compound by Phosphodiesterases (PDEs)

The hydrolysis of this compound is carried out by phosphodiesterases, which break the cyclic dinucleotide down into linear 5'-phosphoadenylyl(3'-5')adenosine (pApA) or directly to two molecules of 5'-AMP.[2] The primary classes of this compound-specific PDEs are:

-

GdpP: These are membrane-bound enzymes containing a DHH/DHHA1 domain that hydrolyze this compound to pApA.[3]

-

PdeA: A homolog of GdpP, also involved in the degradation of this compound.[4]

-

PgpH: These enzymes possess an HD domain and are also capable of hydrolyzing this compound.[5]

The degradation of this compound is a crucial mechanism for rapidly downregulating its signaling in response to environmental or cellular cues.

Downstream Signaling: The Diverse Roles of this compound

This compound exerts its regulatory effects by binding to a variety of effector molecules, including proteins and RNA riboswitches. This binding modulates the activity of these targets, leading to widespread changes in cellular physiology.

Regulation of Ion Transport

A primary and essential function of this compound is the regulation of potassium (K+) homeostasis. This compound directly binds to and modulates the activity of several potassium transporters:

-

KtrA: The gating component of the Ktr potassium uptake system. This compound binding to KtrA inhibits potassium import.[2]

-

KdpD: A sensor kinase that regulates the expression of the Kdp potassium transporter. Binding of this compound to the USP domain of KdpD inhibits its activity.[6]

-

CpaA: A putative cation/proton antiporter that also binds this compound.[7]

By controlling intracellular potassium levels, this compound helps bacteria to manage osmotic stress and maintain turgor pressure.[8]

Control of Cell Wall Homeostasis

This compound is intimately linked to the integrity of the bacterial cell wall. The gene encoding the diadenylate cyclase CdaA is often found in an operon with glmM, a key enzyme in peptidoglycan synthesis.[2] Alterations in this compound levels can lead to defects in cell wall structure and increased susceptibility to cell wall-targeting antibiotics like β-lactams.[5][9] In Staphylococcus aureus, high levels of this compound have been shown to increase cell wall thickness and resistance to certain antibiotics.[9]

DNA Damage Response and Sporulation

The DisA-type diadenylate cyclases play a direct role in the DNA damage response. DisA proteins can scan DNA for damage, and their cyclase activity is modulated by the state of the chromosome.[2] This provides a mechanism for the cell to coordinate DNA repair with other cellular processes, including sporulation in spore-forming bacteria.

Virulence and Host Immune Response

This compound is recognized as a pathogen-associated molecular pattern (PAMP) by the host innate immune system. Bacteria can secrete this compound, which is then detected by the host cytosolic sensor STING (stimulator of interferon genes).[10] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, triggering an antimicrobial response.[10] The level of this compound produced by a pathogen can therefore significantly influence the outcome of an infection.

Quantitative Data on this compound Signaling Components

The following tables summarize key quantitative data related to the enzymes and receptors involved in this compound signaling.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Diadenylate Cyclases | |||||

| DisA | Mycobacterium smegmatis | ATP | ND | ND | [11] |

| CdaA | Lactococcus lactis | ATP | ND | ND | [12] |

| Phosphodiesterases | |||||

| MsPDE (GdpP homolog) | Mycobacterium smegmatis | This compound | 2.5 ± 0.3 | 0.18 ± 0.01 | [11] |

ND: Not Determined

Table 1: Kinetic Parameters of this compound Metabolizing Enzymes. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for select diadenylate cyclases and phosphodiesterases.

| Receptor | Organism | Ligand | Kd (nM) | Method | Reference |

| KtrA | Staphylococcus aureus | This compound | 64.4 ± 3.4 | DRaCALA | [7] |

| KdpD | Staphylococcus aureus | This compound | 2000 ± 180 | DRaCALA | [13] |

| CpaA | Staphylococcus aureus | This compound | ND | - | [7] |

| PstA | Staphylococcus aureus | This compound | ND | - | [7] |

| KtrC | Bacillus subtilis | This compound | 30 | ITC | [14] |

ND: Not Determined

Table 2: Binding Affinities of this compound Receptors. This table lists the dissociation constants (Kd) for the interaction of this compound with various protein receptors.

| Organism | Condition | Intracellular Concentration (µM) | Reference |

| Staphylococcus aureus | Exponential Phase | 2 - 8 | [6] |

| Staphylococcus aureus | gdpP mutant | ~50 | [6] |

| Listeria monocytogenes | Wild-type | ~13 | [10] |

| Bacillus subtilis | Exponential Phase | 1.7 - 5.1 | [15] |

Table 3: Intracellular Concentrations of this compound. This table provides representative intracellular concentrations of this compound in different bacterial species under specific growth conditions.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathways and a typical experimental workflow for its study.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Diadenylate Cyclase CdaA Is Critical for Borrelia turicatae Virulence and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic di-AMP is critical for Listeria monocytogenes growth, cell wall homeostasis, and establishment of infection | The Aaron Whiteley Lab | University of Colorado Boulder [colorado.edu]

- 5. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The second messenger this compound inhibits the osmolyte uptake system OpuC in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Secreted by Intracellular Listeria monocytogenes Activates a Host Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]

- 12. Cyclithis compound synthesis by the diadenylate cyclase CdaA is modulated by the peptidoglycan biosynthesis enzyme GlmM in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclic di-AMP Receptor Proteins and Riboswitches

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of c-di-AMP Signaling

Cyclic di-adenosine monophosphate (this compound) has emerged as a critical second messenger in many bacteria, playing a pivotal role in regulating a wide array of physiological processes.[1][2] This signaling molecule is synthesized by diadenylate cyclases (DACs) from two molecules of ATP and is degraded by specific phosphodiesterases (PDEs).[2] The intracellular concentration of this compound is tightly controlled, as both its deficiency and overaccumulation can be detrimental to bacterial growth and survival. This compound exerts its regulatory effects by binding to a diverse range of effector molecules, which include both protein receptors and RNA riboswitches. These interactions modulate downstream cellular activities, making the this compound signaling network a prime target for the development of novel antimicrobial agents.

Quantitative Analysis of this compound Interactions

The affinity of this compound for its receptors is a key determinant of its signaling efficacy. The dissociation constant (Kd), a measure of binding affinity, varies significantly among different receptor proteins and riboswitches, reflecting the diverse regulatory roles of this compound. Below are tables summarizing the quantitative binding data for prominent this compound receptor proteins and riboswitches.

Table 1: Quantitative Binding Data for this compound Receptor Proteins

| Receptor Protein | Organism | Method | Kd | Reference |

| DarB | Bacillus subtilis | ITC | 27.0 nM | [3] |

| KhtT | Bacillus subtilis | ITC | ~130 nM | [4] |

| KdpD (USP domain) | Staphylococcus aureus | DRaCALA | 2 µM | [5][6] |

| KtrA | Staphylococcus aureus | DRaCALA | 64.4 nM | [7][8] |

| KtrA (RCK_C domain) | Staphylococcus aureus | DRaCALA | 369.0 nM | [9] |

| PstA | Staphylococcus aureus | DRaCALA | 16.2 nM | [8] |

| ERAdP | Mouse | Not Specified | 0.076 µM | [10] |

| STING | Mouse | Not Specified | > 10 µM | [11] |

Table 2: Quantitative Binding Data for this compound Riboswitches

| Riboswitch | Organism | Method | Kd | Reference |

| yuaA | Bacillus subtilis | In-line probing | ~10 nM | [12] |

| ydaO | Bacillus subtilis | In-line probing | <100 pM | [13] |

| ydaO (with pApA) | Bacillus subtilis | In-line probing | ~300 nM | [13] |

Key Signaling Pathways and Regulatory Mechanisms

This compound signaling pathways are intricate networks involving the synthesis and degradation of the second messenger, its binding to various effectors, and the subsequent modulation of cellular functions.

Bacterial this compound Signaling Pathway

The synthesis of this compound is carried out by DAC enzymes, such as DisA, CdaA, and CdaS.[14][15] Once synthesized, this compound can bind to a variety of protein receptors, including those involved in potassium transport (KtrA, KdpD), cell wall homeostasis, and the stringent response (DarB).[3][7][16] Additionally, this compound can regulate gene expression at the transcriptional level by binding to riboswitches, such as the ydaO and yuaA riboswitches.[12][16] The signaling is terminated by the action of PDEs, like GdpP and PgpH, which hydrolyze this compound.[14][15]

Riboswitch-Mediated Transcriptional Attenuation

This compound riboswitches are RNA elements typically located in the 5'-untranslated region of mRNAs that regulate gene expression. In the absence of this compound, the riboswitch adopts a conformation that allows transcription to proceed, forming an anti-terminator hairpin. Upon binding of this compound, the riboswitch undergoes a conformational change, leading to the formation of a terminator hairpin. This premature termination of transcription prevents the expression of the downstream gene, acting as a genetic "OFF" switch.

Experimental Protocols for Studying this compound Interactions

A variety of biophysical and molecular biology techniques are employed to characterize the interactions between this compound and its receptors. Below are detailed methodologies for key experiments.

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput method for identifying and characterizing protein-ligand interactions.[14][15][17][18]

Principle: This assay is based on the differential mobility of a radiolabeled ligand on a nitrocellulose membrane in the presence or absence of a binding protein.[15] Proteins bind to the nitrocellulose, and if they bind the radiolabeled ligand, the radioactivity is concentrated at the point of application. Unbound ligand diffuses outwards with the solvent front.

Protocol:

-

Preparation of Radiolabeled this compound: Synthesize [α-³²P]-c-di-AMP from [α-³²P]-ATP using a purified diadenylate cyclase.

-

Protein Preparation: Use either purified protein or cell lysates containing the overexpressed protein of interest.

-

Binding Reaction: In a 96-well plate, mix the protein sample (e.g., 2-10 µL of lysate or purified protein at various concentrations) with a constant amount of radiolabeled this compound (typically in the low nanomolar range). Incubate at room temperature for 10-15 minutes.

-

Spotting: Spot 1-2 µL of each reaction mixture onto a dry nitrocellulose membrane.

-

Imaging: Allow the spots to dry completely, then expose the membrane to a phosphor screen and visualize using a phosphorimager.

-

Quantification: Quantify the amount of bound and unbound ligand to determine the fraction of bound ligand. For Kd determination, plot the fraction of bound ligand against the protein concentration and fit the data to a one-site binding model.[14]

In-vitro Transcription Termination Assay

This assay is used to determine if a riboswitch can mediate transcription termination in a ligand-dependent manner.[7][12]

Principle: A DNA template containing a promoter, the riboswitch sequence, and a downstream reporter region is transcribed in vitro in the presence or absence of the ligand. The resulting RNA transcripts are separated by gel electrophoresis to distinguish between full-length and prematurely terminated products.

Protocol:

-

Template Preparation: Generate a linear DNA template by PCR. The template should contain a strong promoter (e.g., T7) followed by the riboswitch sequence and a defined downstream region.

-

Transcription Reaction: Set up transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs, including a radiolabeled NTP (e.g., [α-³²P]-UTP).

-

Ligand Addition: Add varying concentrations of this compound to the reactions. A no-ligand control is essential.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reactions by adding a loading buffer containing formamide (B127407) and EDTA.

-

Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.

-

Analysis: Visualize the radiolabeled transcripts by autoradiography. Quantify the band intensities of the full-length and terminated transcripts to calculate the percentage of termination at each ligand concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of binding interactions.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.

Protocol:

-

Sample Preparation: Dialyze both the protein and this compound into the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.5. Degas the solutions before use.

-

Instrument Setup: The protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the protein solution. The heat change after each injection is measured.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.